molecular formula C10H20O2 B13818813 Methyl 2,2,4,4-tetramethylpentanoate CAS No. 35201-72-0

Methyl 2,2,4,4-tetramethylpentanoate

Cat. No.: B13818813
CAS No.: 35201-72-0
M. Wt: 172.26 g/mol
InChI Key: WOFOCQRCLBIGLJ-UHFFFAOYSA-N
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Description

Methyl 2,2,4,4-tetramethylpentanoate, also known as 2,2,4,4-tetramethylvaleric acid methyl ester, is an organic compound with the molecular formula C10H20O2. It is a methyl ester derivative of 2,2,4,4-tetramethylpentanoic acid. This compound is characterized by its branched structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,4,4-tetramethylpentanoate can be synthesized through the esterification of 2,2,4,4-tetramethylpentanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2,4,4-tetramethylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2,4,4-tetramethylpentanoate is primarily related to its chemical reactivity. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate:

    Ethyl 2,2,4,4-tetramethylpentanoate: An ethyl ester derivative of 2,2,4,4-tetramethylpentanoic acid.

Uniqueness

Methyl 2,2,4,4-tetramethylpentanoate is unique due to its highly branched structure, which imparts different physical and chemical properties compared to straight-chain esters. This branching can affect its boiling point, solubility, and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2,2,4,4-tetramethylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(2,3)7-10(4,5)8(11)12-6/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFOCQRCLBIGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956653
Record name Methyl 2,2,4,4-tetramethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35201-72-0
Record name Pentanoic acid, 2,2,4,4-tetramethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035201720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,2,4,4-tetramethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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